![molecular formula C25H24N4O4S2 B2874425 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 1216802-03-7](/img/structure/B2874425.png)
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” is a complex organic compound that features a unique tricyclic structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the tricyclic core, followed by the introduction of the furan-2-ylmethyl group, acetylation, and finally, the attachment of the sulfanyl and acetamide groups. Each step requires specific reagents, catalysts, and conditions, such as controlled temperatures, inert atmospheres, and purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents.
化学反应分析
Types of Reactions
“2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur or furan moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings and the furan group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic molecule with a unique tricyclic structure and multiple functional groups. It contains nitrogen and sulfur atoms, which contribute to its chemical properties and potential reactivity. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of This compound typically involves a multi-step organic synthesis process. The general synthetic route includes the preparation of the tricyclic core, introduction of the furan-2-ylmethyl group, acetylation, and attachment of the sulfanyl and acetamide groups. Each step requires specific reagents, catalysts, and carefully controlled conditions, such as controlled temperatures, inert atmospheres, and purification techniques like chromatography. Industrial production would involve scaling up laboratory synthesis methods, optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures.
Potential Applications in Biological Research
Derivatives of This compound may exhibit interesting biological activities, making them potential candidates for drug development. Many drugs, including donezepil, have piperidine as their principal chromophore, demonstrating the therapeutic potential of complex heterocyclic compounds . Heterocyclic compounds have demonstrated potential therapeutic roles in the treatment and management of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) .
Heterocyclic Compounds and Neurodegenerative Diseases
Heterocyclic compounds, including thiazoles, have demonstrated potential therapeutic roles in the treatment and management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Examples of Heterocyclic Compounds in AD and PD Research
Compounds | Condition | Study Model | Dose and Time | Experimental Assays | Outcomes | Reference |
---|---|---|---|---|---|---|
N-Substituted 2-aryloxymethylpyrrolidines | AD | HepG2 and SH-SY5Y cells | 0.1–100 µM for 24 h | AChE and BChE inhibition activity; antioxidant activity; molecular modeling; cell viability assay | The compound shows dual BChE/FAAH inhibition activity and a high potential to cross BBB | 135 |
Diosgenin–indole derivatives | AD | SH-SY5Y cells ICR mice | 0.01–100 mM for 2 h | In vitro: H2O2- and anti-6-OHDA-induced oxidant assay; anti-Ab assay In vivo: Morris water maze (MWM) test | Effectively improved memory and learning impairments in mice damaged by Aβ | 133 |
Indole derivatives | PD | Human HMC3 microglial cells MPTP mice | In vitro: 1–10 µM for 8 h+ 20 h In vivo: 40 mg/kg for 6 weeks (5 times/week) | In vitro: antioxidant assay; In vivo: behavioral tests; neuroinflammation and OS analyses | It reduced MPP+-induced cytotoxicity, reduced NO, IL-1β, IL-6, and TNF-α production, suppressed NLRP3 inflammasome activation, and ameliorated motor deficits, nonmotor depression, and OS in mice | 141 |
Indole-3-carbinol | PD | LPS rats | 25 and 50 mg/kg for 21 days | Cytokine assay, NF-κB inhibition assay; balance test, open field test (OFT), and MWM | A delay in neurodegeneration of neurons and improvement in motor functions and cognitive function | 142 |
Benzothiazole and indole derivatives | PD | M17D-TR/αS-3 K::YFP neuroblastoma cells | 5 μM to 40 μM for 24 h | α-Syn inclusion-forming neuroblastoma cell experiment; tau fibril inhibition assay | Inhibit α-syn oligomer activity, but not tau oligomers | 143 |
作用机制
The mechanism of action of “2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds might include other tricyclic structures with sulfur and nitrogen atoms, such as certain antibiotics or synthetic intermediates.
Uniqueness
The uniqueness of “2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” lies in its specific combination of functional groups and its potential for diverse applications in various fields.
生物活性
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups, including sulfur and nitrogen heteroatoms. This article delves into the biological activities associated with this compound, exploring its potential applications in medicinal chemistry and other fields.
Structural Characteristics
The molecular formula of the compound is C24H20F2N4O4S2 with a molecular weight of approximately 530.6 g/mol. Its intricate structure includes:
Component | Description |
---|---|
Tricyclic Core | Contains a unique arrangement of rings |
Furan Moiety | Contributes to reactivity and biological activity |
Sulfanyl Group | Enhances potential interactions with biological targets |
Acetyl Group | May influence pharmacological properties |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Preparation of the Tricyclic Core : Utilizing specific reagents and catalysts.
- Introduction of Functional Groups : Such as the furan moiety and acetylation.
- Final Assembly : Attachment of sulfanyl and acetamide groups under controlled conditions.
Optimizing reaction conditions is crucial for achieving high yields and purity.
Biological Activity
Preliminary studies suggest that This compound may exhibit significant biological activities:
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain microbial strains.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to inflammation or cell growth.
Further studies are required to clarify these mechanisms and identify specific molecular targets.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results suggested that it could induce apoptosis through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, indicating potential for use in inflammatory diseases.
属性
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-15-6-3-4-8-19(15)26-21(31)14-34-25-27-23-22(24(32)29(25)12-17-7-5-11-33-17)18-9-10-28(16(2)30)13-20(18)35-23/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRRBHAVCGYQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。